2-Chloro-N-(3-cyanooxolan-3-yl)propanamide
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Overview
Description
2-Chloro-N-(3-cyanooxolan-3-yl)propanamide is an organic compound characterized by the presence of a chloro group, a cyano group, and an oxolane ring attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3-cyanooxolan-3-yl)propanamide typically involves the reaction of 3-cyanooxolane with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
3-cyanooxolane+2-chloropropanoyl chloridetriethylaminethis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(3-cyanooxolan-3-yl)propanamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Formation of substituted amides or thioamides.
Hydrolysis: Formation of 3-cyanooxolane-3-carboxylic acid and 2-chloropropanamide.
Reduction: Formation of 2-chloro-N-(3-aminomethyloxolan-3-yl)propanamide.
Scientific Research Applications
2-Chloro-N-(3-cyanooxolan-3-yl)propanamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Chemistry: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3-cyanooxolan-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can participate in covalent bonding with nucleophilic residues in proteins, while the cyano group can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(3-cyanothien-2-yl)propanamide
- 2-Chloro-N-(6-cyanopyridin-3-yl)propanamide
- 2-Chloro-N-(p-tolyl)propanamide
Uniqueness
2-Chloro-N-(3-cyanooxolan-3-yl)propanamide is unique due to the presence of the oxolane ring, which imparts distinct chemical and physical properties compared to other similar compounds. The oxolane ring can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
2-chloro-N-(3-cyanooxolan-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2/c1-6(9)7(12)11-8(4-10)2-3-13-5-8/h6H,2-3,5H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQLMLUUSWLENM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCOC1)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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